molecular formula C14H19NO4S B2762157 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1797344-14-9

1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine

Cat. No.: B2762157
CAS No.: 1797344-14-9
M. Wt: 297.37
InChI Key: GCDAESYQMYTHPZ-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. With a molecular formula of C18H21NO4S2 and a molecular weight of 379.49 g/mol , this compound features a distinct molecular architecture combining an azetidine ring, a cyclopentanecarbonyl group, and a furanylmethylsulfonyl moiety. This specific structure, particularly the azetidine scaffold, is commonly explored in the development of novel bioactive molecules and is frequently featured in compound libraries for high-throughput screening . Compounds with structural similarities, including those based on the 3-[(furan-2-yl)methanesulfonyl]azetidine scaffold, are actively investigated for their potential to modulate the activity of key biological targets . Research into analogous molecules has identified potential applications as inhibitors of phosphoinositide 3-kinase (PI3K) activity and function, which is a crucial pathway in cell growth and survival . Furthermore, structurally related heterocyclic compounds are being studied for their activity on neurological targets such as the orexin type 2 receptor, indicating potential research applications in the fields of sleep disorders, narcolepsy, and energy metabolism . This product is intended for research purposes by qualified laboratory personnel. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

cyclopentyl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(11-4-1-2-5-11)15-8-13(9-15)20(17,18)10-12-6-3-7-19-12/h3,6-7,11,13H,1-2,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDAESYQMYTHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the furan-2-ylmethyl sulfonyl azetidinone intermediate, which is then coupled with a cyclopentyl group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

Medicinal Chemistry Applications

1-Cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets effectively.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. A study demonstrated that derivatives of azetidine compounds can inhibit tumor growth by interfering with specific cellular pathways. The mechanism of action often involves the modulation of apoptosis and cell cycle regulation, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

The compound has also shown promise in treating inflammatory conditions. It is hypothesized to act on pathways involved in cytokine production and immune response modulation. Case studies focusing on similar compounds have reported significant reductions in inflammatory markers in animal models, suggesting that this compound could have similar effects .

Biological Research Applications

Beyond medicinal uses, the compound's unique structure allows for exploration in various biological research fields.

Enzyme Inhibition Studies

The compound has been tested as a potential inhibitor of specific enzymes involved in metabolic processes. For instance, its effect on histone deacetylases (HDACs) has been documented, indicating its role in epigenetic regulation and potential implications in treating diseases such as cancer and neurodegenerative disorders .

Case Study Example

A notable case study examined the impact of azetidine derivatives on HDAC activity. Researchers found that modifications to the azetidine ring significantly influenced enzyme inhibition, leading to enhanced anti-cancer activity in vitro. This suggests that further structural optimization of this compound could yield more potent derivatives .

Data Tables

Application Area Potential Effects References
Anticancer ActivityInhibition of tumor growth
Anti-inflammatory PropertiesReduction of inflammatory markers
Enzyme InhibitionHDAC inhibition

Mechanism of Action

The mechanism of action of 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Azetidine Derivatives

To contextualize its properties, this compound is compared to structurally related azetidine derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Table 1: Key Structural and Inferred Properties of Comparable Azetidine Derivatives

Compound Name Substituents (Position 1/3) Key Features Inferred logP Potential Biological Role
1-Cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine Cyclopentanecarbonyl / Furan-methanesulfonyl High lipophilicity (cyclopentane), sulfonyl-furan for polar interactions ~3.2 Kinase inhibitor (e.g., JAK)
1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine Cyclopropylsulfonyl / Trihydroxytriazin Smaller ring (cyclopropane), hydrophilic triazine for H-bonding ~1.8 JAK inhibitor
1-Benzoyl-3-(phenylsulfonyl)azetidine Benzoyl / Phenylsulfonyl Aromatic groups for π-π stacking; moderate lipophilicity ~2.5 Protease inhibitor

Key Comparisons

Substituent Effects on Lipophilicity and Solubility

  • The cyclopentanecarbonyl group in the target compound contributes to higher lipophilicity (logP ~3.2) compared to the cyclopropylsulfonyl group in the triazine derivative (logP ~1.8) . This may enhance membrane permeability but reduce aqueous solubility.
  • The furan-methanesulfonyl group balances lipophilicity with polar interactions, contrasting with the trihydroxytriazin group in the JAK inhibitor analog, which prioritizes solubility and hydrogen-bonding capacity .

Synthetic Complexity

  • The target compound’s synthesis likely involves multi-step functionalization of the azetidine ring, similar to the referenced JAK inhibitor derivative, which uses protective groups like triethylsilyl ethers and reagents such as chlorotriethylsilane . However, the furan-sulfonyl group may require specialized sulfonation conditions compared to triazine coupling.

This contrasts with the trihydroxytriazin group, which could act as a phosphate mimic in JAK inhibition . Compared to the benzoyl-phenylsulfonyl analog, the target compound’s cyclopentane ring may reduce off-target effects by avoiding aromatic promiscuity.

Biological Activity

1-Cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarbonyl group and a furan ring attached to a methanesulfonyl moiety, which contributes to its biological activity. Its molecular formula is C12H15N3O4SC_{12}H_{15}N_{3}O_{4}S with a molecular weight of approximately 287.33 g/mol.

Mechanisms of Biological Activity

This compound exhibits various biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways, potentially affecting cancer cell proliferation.
  • Modulation of Receptor Activity : It may interact with various receptors, influencing pathways related to inflammation and apoptosis.

Pharmacological Properties

The pharmacological profile includes:

Property Description
Solubility Soluble in organic solvents
Stability Stable under physiological conditions
Bioavailability Moderate, with potential for optimization

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Anticancer Activity : Research indicates that derivatives with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, a study on azetidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models .
  • Anti-inflammatory Effects : Compounds featuring furan and sulfonamide groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. A related study reported that such compounds effectively reduced inflammation markers in animal models .
  • Neuroprotective Properties : Some derivatives have been studied for neuroprotective effects, suggesting that they could mitigate neuronal damage in conditions like Alzheimer's disease. This is attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine, and what challenges arise during purification?

  • Methodological Answer : Synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the azetidine core via cyclization reactions (e.g., nucleophilic substitution or cycloaddition) .
  • Step 2 : Sulfonylation of the azetidine nitrogen using [(furan-2-yl)methanesulfonyl] chloride under basic conditions (e.g., triethylamine) .
  • Step 3 : Acylation with cyclopentanecarbonyl chloride to introduce the carbonyl group .
  • Purification Challenges : High-performance liquid chromatography (HPLC) or column chromatography is required due to polar byproducts. Reaction intermediates may require recrystallization for stereochemical purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the azetidine ring and sulfonyl/carbonyl substituents .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the azetidine ring conformation .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functional groups .

Q. How do structural features (e.g., furan, sulfonyl, azetidine) influence reactivity in downstream modifications?

  • Methodological Answer :

  • Furan Ring : Electron-rich aromatic system participates in electrophilic substitutions but is sensitive to oxidative degradation .
  • Sulfonyl Group : Electron-withdrawing nature activates the azetidine nitrogen for nucleophilic displacement or cross-coupling reactions .
  • Azetidine Ring : Ring strain enhances reactivity in ring-opening reactions, but steric hindrance from substituents may limit accessibility .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonylation step while minimizing side products?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry of sulfonyl chloride .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity .
  • In Situ Monitoring : ReactIR or LC-MS tracks intermediate formation to abort reactions before side-product accumulation .

Q. What computational strategies predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina to identify potential interactions with the sulfonyl and furan moieties .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with in vitro activity data from analogous azetidine derivatives .
  • MD Simulations : Assess conformational stability of the azetidine ring in biological environments .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies to identify variability sources .
  • Structural Analogues : Synthesize and test derivatives with incremental modifications (e.g., replacing furan with thiophene) to isolate functional group contributions .
  • Dose-Response Validation : Repeat assays using standardized protocols (e.g., IC₅₀ determination) to confirm activity thresholds .

Q. What advanced analytical methods address challenges in quantifying stereoisomers or impurities?

  • Methodological Answer :

  • Chiral HPLC : Separates enantiomers using cellulose-based columns and polar mobile phases .
  • Dynamic NMR : Detects rotational barriers in the azetidine ring that may indicate isomerization .
  • ICP-MS : Traces metal catalysts (e.g., Pd, Cu) from coupling reactions to ensure purity thresholds for biological testing .

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